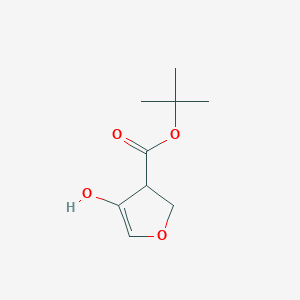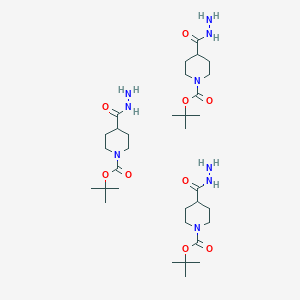
1H-Imidazolium, 1,3-dicyclohexyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1,3-dicyclohexyl-, chloride is an organic compound with the chemical formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride can be synthesized through the chloromethylation of imidazole. This process typically involves the reaction of imidazole with chloromethane in the presence of a strong base. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of aldehydes to carboxylic acids.
Substitution: It is used in nucleophilic substitution reactions, particularly in the synthesis of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Typical conditions involve the use of nucleophiles like halides or alkoxides in an organic solvent.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1,3-dicyclohexyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in ionic liquid catalysis.
Biology: Its role in facilitating certain biochemical reactions is being explored.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1H-Imidazolium, 1,3-dicyclohexyl-, chloride exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by stabilizing transition states and lowering activation energies. The imidazolium ring interacts with substrates through electrostatic and hydrogen bonding interactions, enhancing reaction rates .
Comparación Con Compuestos Similares
- 1,3-Bis(cyclohexyl)imidazolium tetrafluoroborate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylbenzimidazolium chloride
Uniqueness: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride is unique due to its specific structural configuration, which imparts distinct catalytic properties. Compared to other imidazolium compounds, it offers enhanced stability and reactivity in certain reactions, making it a valuable catalyst in both academic and industrial research .
Propiedades
IUPAC Name |
1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNIEZPFNQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)



![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)

![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
